molecular formula C26H35N3O5S2 B2607584 Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449768-29-0

Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2607584
CAS RN: 449768-29-0
M. Wt: 533.7
InChI Key: SDHVJRFXDZVEHM-UHFFFAOYSA-N
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Description

Ethyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C26H35N3O5S2 and its molecular weight is 533.7. The purity is usually 95%.
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Scientific Research Applications

Phosphine-Catalyzed Annulation

Ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon undergoing [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. The products, ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, are formed with excellent yields and complete regioselectivity. This method offers a new pathway for creating highly functionalized tetrahydropyridines, indicating its utility in synthesizing complex organic structures (Zhu, Lan, & Kwon, 2003).

Synthesis of Novel Pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines

The preparation of 3-Amino-4-aryl-5-ethoxycarbonyl-6-methylthieno[2,3-b]pyridine-2-carboxamides showcases the utility of Ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates in the synthesis of tetrahydropyridothienopyrimidine derivatives. This work demonstrates the compound's role in generating a variety of fused systems with potential biological significance (Bakhite, Al‐Sehemi, & Yamada, 2005).

Microwave-Assisted Synthesis of Isothiazolopyridine

The study on isothiazolopyridines, pyridothiazines, and pyridothiazepines highlights the compound's significance in synthesizing compounds with valuable biological activities using both conventional and modern microwave techniques. This research underscores the compound's versatility in facilitating the efficient preparation of biologically active structures (Youssef, Azab, & Youssef, 2012).

AChE Inhibitors Design and Synthesis

Research into 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as AChE inhibitors, starting from a specific pyridazine analogue, shows the compound's potential in the development of new pharmaceutical agents targeting neurological disorders. Structural modifications on this compound's framework have led to significant findings regarding AChE inhibitory activity (Contreras et al., 2001).

properties

IUPAC Name

ethyl 2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O5S2/c1-5-34-26(31)23-21-12-13-28(17(2)3)16-22(21)35-25(23)27-24(30)19-6-8-20(9-7-19)36(32,33)29-14-10-18(4)11-15-29/h6-9,17-18H,5,10-16H2,1-4H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHVJRFXDZVEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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